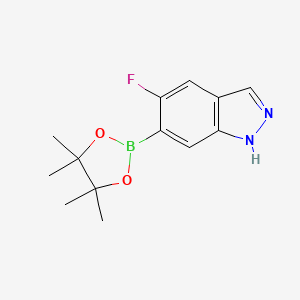

5-Fluoro-1H-indazole-6-boronic acid pinacol ester

Description

Significance of Indazole Derivatives in Chemical Sciences

Indazole, a bicyclic heterocyclic compound composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a "privileged scaffold" in medicinal chemistry. pharmaffiliates.com This means that the indazole core is a recurring structural feature in a multitude of biologically active compounds. nih.gov Its derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties. nih.gov The ability of the indazole nucleus to participate in various biological interactions makes it a highly sought-after component in the design of new therapeutic agents. nih.gov

Role of Boronic Esters as Versatile Synthetic Intermediates

Boronic esters, particularly pinacol (B44631) esters, are exceptionally useful intermediates in organic synthesis. researchgate.net Their stability, ease of handling, and reactivity make them ideal partners in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. rsc.orgthermofisher.com This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds with high efficiency and functional group tolerance, a critical process in the assembly of complex molecules from smaller, more readily available fragments. claremont.edu The pinacol ester group offers advantages over free boronic acids, such as improved stability and solubility, which can be beneficial in multi-step synthetic sequences. thermofisher.com

Strategic Importance of Fluorine Substitution in Heterocyclic Systems

The introduction of fluorine into heterocyclic systems is a widely employed strategy in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of a molecule. The high electronegativity and small size of the fluorine atom can lead to significant changes in a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. Fluorine substitution can block sites of metabolic oxidation, thereby increasing a drug's half-life, and can also influence the acidity or basicity of nearby functional groups, which can impact receptor interactions.

Overview of 5-Fluoro-1H-Indazole-6-Boronic Acid Pinacol Ester as a Key Building Block

This compound (CAS Number: 1220179-88-4) is a specialized chemical reagent that combines the advantageous features of the indazole scaffold, the synthetic utility of a boronic ester, and the property-modulating effects of fluorine. This trifunctional molecule serves as a versatile building block for the introduction of the 5-fluoro-1H-indazol-6-yl moiety into a target structure. Its strategic design allows chemists to leverage the inherent biological potential of the indazole core, fine-tuned by the presence of the fluorine atom, while the boronic ester provides a reliable handle for synthetic elaboration.

Chemical and Physical Properties

A clear understanding of the chemical and physical properties of this compound is essential for its effective application in synthesis.

| Property | Value |

| CAS Number | 1220179-88-4 |

| Molecular Formula | C13H16BFN2O2 |

| Molecular Weight | 262.09 g/mol |

| Appearance | Off-white to light yellow powder |

| Solubility | Soluble in organic solvents such as DMSO and methanol |

Synthesis and Reactivity

The synthesis of indazolylboronic esters can be achieved through the reaction of a protected haloindazole with bis(pinacolato)diboron (B136004) in the presence of a palladium catalyst. rsc.org This method allows for the efficient installation of the boronic ester group onto the indazole core.

The primary utility of this compound lies in its participation in Suzuki-Miyaura cross-coupling reactions. In these reactions, the boronic ester is coupled with an organic halide or triflate in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. thermofisher.com This reactivity is crucial for the construction of biaryl and heteroaryl structures, which are common motifs in pharmaceuticals.

Detailed Research Findings

While specific research exclusively focused on this compound is not extensively detailed in publicly available literature, its application can be inferred from the broader context of fluorinated indazole boronic esters in drug discovery. These compounds are typically used as intermediates in the synthesis of more complex molecules, often in the early stages of drug development. The presence of the fluorine atom at the 5-position of the indazole ring can be strategically utilized to enhance the biological activity or pharmacokinetic profile of the final compound. For instance, in the development of kinase inhibitors, a common application for indazole-based compounds, the fluorine atom can contribute to improved binding affinity and selectivity.

The boronic ester functionality at the 6-position provides a versatile point of attachment for a wide range of substituents, allowing for the exploration of structure-activity relationships. By coupling this building block with various aryl or heteroaryl halides, chemists can rapidly generate libraries of novel compounds for biological screening.

Properties

IUPAC Name |

5-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BFN2O2/c1-12(2)13(3,4)19-14(18-12)9-6-11-8(5-10(9)15)7-16-17-11/h5-7H,1-4H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMVALTDHVJOYCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2F)C=NN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Fluoro 1h Indazole 6 Boronic Acid Pinacol Ester

Strategies for Indazole Core Formation

The construction of the indazole ring system is a well-established area of heterocyclic chemistry, with numerous methods available for creating substituted derivatives. The presence of a fluorine atom at the 5-position requires careful selection of starting materials and reaction conditions to ensure compatibility and achieve the desired regiochemistry.

Cyclization reactions are a cornerstone of indazole synthesis, typically involving the formation of the crucial N-N bond from a suitably functionalized benzene (B151609) precursor. One common approach is the acid-catalyzed intramolecular cyclization of hydrazones derived from substituted acetophenones or benzophenones. researchgate.net For the synthesis of a 5-fluoroindazole derivative, a potential pathway involves the reaction of a hydrazone of a 2-amino-4-fluoroacetophenone derivative in the presence of a dehydrating agent like polyphosphoric acid (PPA). researchgate.net

These reactions proceed through the formation of an intermediate that facilitates the ring closure to yield the stable indazole core. The choice of substituents on the starting materials can influence the reaction efficiency and the final substitution pattern on the indazole ring.

Ring closure strategies focus on the intramolecular formation of either a C-N or N-N bond to complete the heterocyclic ring. youtube.com A prominent example is the palladium-catalyzed intramolecular amination of N-aryl-N′-(o-bromobenzyl)hydrazines, which has been successfully applied to generate a variety of 1-aryl-1H-indazoles. researchgate.net This method involves the formation of a C-N bond through reductive elimination from a palladium center.

Another important ring closure approach is the reductive cyclization of o-nitrobenzylidene amines or o-nitro-ketoximes. organic-chemistry.orgresearchgate.net These methods are advantageous as they utilize readily available starting materials and can tolerate a range of functional groups. The reduction of the nitro group generates an amino functionality in situ, which then undergoes intramolecular condensation to form the indazole ring.

Transition-metal catalysis has provided powerful tools for indazole synthesis, with copper salts playing a significant role. Copper(II) acetate (B1210297) [Cu(OAc)₂] is often employed as an oxidant or co-catalyst in cascade reactions that involve C-H bond activation and annulation. nih.govrsc.org For instance, Rh(III)/Cu(II) co-catalyzed systems have been developed for the synthesis of 1H-indazoles from the reaction of benzimidates and nitrosobenzenes. nih.gov In these catalytic cycles, copper(II) acetate often facilitates the regeneration of the active rhodium catalyst.

Copper catalysts are also instrumental in multicomponent reactions, enabling the one-pot synthesis of complex indazole derivatives from simple precursors. rsc.org Furthermore, copper has been used to catalyze the C-N cross-coupling reactions necessary for constructing the indazole skeleton, highlighting its versatility in heterocyclic synthesis. rsc.org

Table 1: Overview of Catalytic Systems in Indazole Synthesis

| Catalytic System | Reaction Type | Role of Metal | Reference |

|---|---|---|---|

| Pd(OAc)₂/dppf | Intramolecular Amination | C-N Bond Formation | researchgate.net |

| Rh(III)/Cu(II) | C-H Activation/Annulation | Co-catalyst/Oxidant | nih.gov |

| Cu₂O-NPs | Three-Component Reaction | C-N and N-N Bond Formation | organic-chemistry.org |

| CuCl | C-N Cross-Coupling | N-Arylation Catalyst | rsc.org |

Boronate Ester Introduction Strategies

Once the 5-fluoro-1H-indazole core is synthesized, the next critical step is the introduction of the pinacol (B44631) boronate ester at the 6-position. This functional group is essential for subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Direct C-H borylation has emerged as a powerful and atom-economical method for functionalizing heterocyclic compounds. This approach involves the activation of a C-H bond and its subsequent conversion to a C-B bond, typically using an iridium or rhodium catalyst. rsc.org While methods for the regioselective iridium-catalyzed C3-borylation of 1H-indazoles have been reported, achieving selective borylation at the C6 position of the benzene portion of the molecule is more challenging and often requires specific directing groups. rsc.orgresearchgate.net

The electronic properties of the fluorine substituent at the C5 position can influence the reactivity and regioselectivity of the C-H bonds on the benzene ring, making the development of a direct C6 borylation method a complex synthetic problem. Research in related heterocyclic systems, such as indoles, has shown that N-acyl directing groups can enable selective borylation of the benzenoid moiety. nih.gov

The most established and widely used method for introducing a boronate ester onto an aromatic ring is the Miyaura borylation reaction. iciq.org This palladium-catalyzed cross-coupling reaction involves the reaction of a haloaromatic compound with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂). researchgate.net

To synthesize 5-Fluoro-1H-indazole-6-boronic acid pinacol ester via this route, a 6-halo-5-fluoro-1H-indazole (where the halogen is typically bromine or iodine) is required as the starting material. This precursor is then reacted with B₂pin₂ in the presence of a palladium catalyst, such as Pd(dppf)Cl₂, and a base, like potassium acetate. This method is highly reliable and tolerates a wide range of functional groups, making it the predominant strategy for preparing aryl and heteroaryl boronic esters.

Table 2: Typical Conditions for Miyaura Borylation of Haloindazoles

| Component | Example Reagent/Condition | Purpose |

|---|---|---|

| Substrate | 6-Bromo-5-fluoro-1H-indazole | Source of the indazole core |

| Boron Source | Bis(pinacolato)diboron (B₂pin₂) | Provides the boronate ester moiety |

| Catalyst | Pd(dppf)Cl₂ | Catalyzes the C-B bond formation |

| Base | Potassium Acetate (KOAc) | Activates the diboron reagent |

| Solvent | Dioxane or DMSO | Reaction medium |

| Temperature | 80-110 °C | To drive the reaction to completion |

Iridium-Catalyzed C-H Borylation Approaches

Iridium-catalyzed C-H borylation has emerged as a powerful tool for the direct functionalization of aromatic and heteroaromatic compounds, offering a more atom-economical alternative to traditional methods that often require pre-functionalized substrates. nih.govnih.gov The synthesis of this compound can be effectively approached using this methodology, where a C-H bond is directly converted to a C-B bond.

The regioselectivity of iridium-catalyzed C-H borylation is typically governed by a combination of steric and electronic factors. nih.govresearchgate.netumich.edu In the case of 5-fluoro-1H-indazole, the fluorine substituent and the pyrazole (B372694) ring exert significant electronic influence. While steric hindrance is a primary determinant in many iridium-catalyzed borylations, electronic effects become particularly influential in heteroaromatic systems. nih.govresearchgate.net The fluorine atom, being highly electronegative, can influence the acidity of adjacent C-H bonds and the coordination of the substrate to the iridium catalyst. Research on fluoroarenes has shown that borylation tends to be disfavored at positions para to the fluorine atom. researchgate.netresearchgate.net For the 5-fluoro-1H-indazole scaffold, achieving selectivity at the C-6 position requires careful consideration of the directing effects of both the fluoro group and the indazole nitrogen atoms, often necessitating the use of a directing protecting group on the indazole nitrogen.

A common catalytic system for such transformations involves an iridium(I) precatalyst, such as [Ir(OMe)(COD)]₂ (COD = 1,5-cyclooctadiene), in combination with a bipyridine-based ligand, like 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) (dtbpy). nih.gov The borylating agent is typically bis(pinacolato)diboron (B₂pin₂). The reaction mechanism is thought to involve the formation of an active iridium tris(boryl) complex, which then undergoes oxidative addition to a C-H bond of the substrate. Reductive elimination subsequently yields the desired boronic ester and regenerates the active catalyst. nih.gov

For the specific synthesis of this compound, an N-protected 5-fluoro-1H-indazole would likely be subjected to these conditions. The choice of the N-protecting group is crucial for directing the borylation to the C-6 position and preventing undesired side reactions at other positions, such as C-3 or C-7.

| Parameter | Typical Condition/Reagent | Role in C-H Borylation |

| Catalyst | [Ir(OMe)(COD)]₂ | Iridium(I) precatalyst that forms the active catalytic species. |

| Ligand | 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) | Stabilizes the iridium center and influences reactivity and selectivity. |

| Boron Source | Bis(pinacolato)diboron (B₂pin₂) | Provides the pinacolboryl group for the C-B bond formation. |

| Substrate | N-protected 5-fluoro-1H-indazole | The molecule undergoing C-H activation and borylation. |

| Solvent | Aprotic solvents like THF, cyclopentyl methyl ether (CPME), or methyl tert-butyl ether (MTBE). acs.org | Provides the reaction medium. |

| Temperature | Typically elevated temperatures (e.g., 80-100 °C). acs.org | To overcome the activation energy of the C-H bond cleavage. |

Controlled Speciation in Boronic Ester Synthesis

Controlled speciation is an advanced strategy in chemical synthesis that involves manipulating the equilibrium between different chemical forms (species) of a reagent in solution to achieve a desired reaction outcome. In the context of boronic ester synthesis, this can be particularly relevant for managing the reactivity of various boron-containing compounds that may be present in the reaction mixture.

Boronic acids can exist in equilibrium with various other species, such as boroxines (cyclic anhydrides) and boronate complexes, especially in the presence of water or other nucleophiles. The reactivity of these different boron species in catalytic reactions can vary significantly. By carefully controlling reaction parameters such as solvent, base, and the presence of additives, it is possible to favor the formation of a specific boron species that is most reactive or selective for the desired transformation.

While specific applications of controlled speciation in the iridium-catalyzed synthesis of this compound are not extensively detailed in the literature, the underlying principles are broadly applicable. For instance, in a cross-coupling reaction milieu, manipulating the solution equilibria can enable the chemoselective synthesis of boronic esters. This can be achieved by controlling the formation of a new, reactive boronic ester in the presence of an active catalyst, which can also facilitate streamlined iterative catalytic C-C bond formation.

Pinacol Esterification Techniques

Boronic acids are often converted to their corresponding pinacol esters for improved stability and handling. This transformation can be achieved through several methods. A common laboratory procedure involves the reaction of the boronic acid with pinacol in a suitable solvent, often with azeotropic removal of water to drive the equilibrium towards the ester product.

For boronic acids synthesized in situ, such as through C-H borylation, the direct product is often the pinacol ester when using bis(pinacolato)diboron as the borylating agent. However, if the synthesis initially yields the boronic acid, a subsequent esterification step is necessary. This can also be accomplished by reacting the boronic acid with pinacol under dehydrating conditions.

Another approach for the synthesis of aryl boronic acid pinacol esters is the palladium-catalyzed cross-coupling reaction between a haloarene and bis(pinacolato)diboron, a method known as Miyaura borylation. researchgate.net This would involve an N-protected 6-halo-5-fluoro-1H-indazole as the starting material.

Pinacol esters of boronic acids are widely favored in organic synthesis for several key reasons. chemimpex.com They are generally crystalline, stable solids that are less prone to dehydration to form boroxines compared to their corresponding boronic acids. nih.gov This enhanced stability makes them easier to handle, purify (e.g., by chromatography), and store for extended periods.

From a reactivity standpoint, pinacol esters exhibit good solubility in organic solvents commonly used for cross-coupling reactions. chemimpex.com Their moderate reactivity is often ideal for controlled and high-yielding transformations, such as the Suzuki-Miyaura coupling. The pinacol group can be cleaved under specific conditions to regenerate the boronic acid if needed, although in many applications, the pinacol ester is used directly. The stability of the pinacol ester also helps to minimize side reactions like protodeboronation, which can be a significant issue with some boronic acids, especially under basic conditions. researchgate.net

| Feature | Boronic Acid | Pinacol Ester |

| Stability | Prone to dehydration (boroxine formation). nih.gov | Generally stable, crystalline solids. chemimpex.com |

| Purification | Can be challenging. | Often amenable to chromatography. |

| Handling | Can be difficult due to instability. | Easier to handle and store. |

| Solubility | Variable. | Good solubility in organic solvents. chemimpex.com |

| Reactivity | Can be highly reactive and prone to side reactions. | Moderately reactive, allowing for controlled transformations. |

Protective Group Strategies in Indazole Boronate Synthesis

The indazole ring system has two nitrogen atoms, and the N-H proton can be located on either nitrogen, leading to tautomerism. In reactions such as C-H borylation, the presence of an unprotected N-H group can lead to a mixture of products due to reaction at different positions or complications arising from the acidic proton. Therefore, the use of a protecting group on one of the nitrogen atoms is crucial for achieving regioselectivity.

For the synthesis of 6-borylated indazoles, an N-protecting group serves two primary functions: it prevents N-borylation and directs the C-H activation to the desired position on the carbocyclic ring. The choice of the protecting group can significantly influence the outcome of the borylation reaction. For instance, the tert-butoxycarbonyl (Boc) group has been shown to be compatible with iridium-catalyzed borylation conditions and can direct the functionalization to C-H positions β to the nitrogen in various heterocycles. nih.gov In the case of indazoles, an N-Boc group can help to direct the borylation away from the C-3 position, which is often a reactive site in unprotected or certain N-alkylated indazoles.

Other protecting groups, such as the 2-(trimethylsilyl)ethoxymethyl (SEM) group, have been used for regioselective functionalization of indazoles, although often in the context of lithiation rather than C-H borylation. nih.gov The selection of an appropriate protecting group depends on its stability under the borylation conditions and the ease of its subsequent removal without affecting the newly installed boronic ester functionality. For the targeted synthesis of this compound, an N-1 protecting group would be essential to sterically and electronically favor borylation at the C-6 position over other potential sites like C-3, C-4, and C-7. The electronic effects of the 5-fluoro substituent would also play a role in the final regiochemical outcome.

Impact of Protecting Groups on Reaction Outcomes

The indazole core possesses two nitrogen atoms, and in the absence of a directing group, reactions such as metalation or cross-coupling can occur at either nitrogen or at various carbon positions on the ring. Protecting the N-H group enhances the stability of the indazole ring to certain reaction conditions and can direct ortho-lithiation or other C-H activation/functionalization reactions to the desired position. In the context of synthesizing boronic acid esters via palladium-catalyzed cross-coupling reactions (e.g., Miyaura borylation), N-protection of the indazole is instrumental.

Several protecting groups have been explored in the synthesis of related indazole boronic acid esters, with the choice of group affecting the reaction outcomes. Commonly employed protecting groups include tert-butoxycarbonyl (Boc), (trimethylsilyl)ethoxymethyl (SEM), and tetrahydropyranyl (THP). Each of these groups imparts different electronic and steric properties to the indazole substrate, which in turn influences the reactivity and yield of the borylation reaction.

For instance, the SEM group is known for its stability under a range of conditions, yet it can be cleaved under specific fluoride-mediated or acidic conditions. The Boc group, while widely used, can sometimes be labile under the conditions of the borylation or subsequent reactions. The THP group introduces a chiral center upon attachment, which can complicate product analysis if not used carefully, but it is generally stable to the basic conditions of Miyaura borylation. Research into the synthesis of protected indazolylboronic esters has shown that the nature of the protecting group is a key factor to investigate. researchgate.net

The following table summarizes the general impact of different protecting groups on the synthesis of indazole boronic acid pinacol esters, based on findings from related studies.

| Protecting Group | Precursor | Typical Borylation Method | Observed Impact on Reaction |

| Boc | 1-Boc-5-fluoro-6-halo-1H-indazole | Miyaura Borylation | Generally provides good yields, though can be sensitive to thermal conditions, potentially leading to deprotection. |

| SEM | 1-SEM-5-fluoro-6-halo-1H-indazole | Miyaura Borylation or lithiation followed by reaction with an electrophilic boron source. | Often results in high yields and clean reactions due to its stability. researchgate.net |

| THP | 1-THP-5-fluoro-6-halo-1H-indazole | Miyaura Borylation | Leads to very good yields of the desired boronate ester. researchgate.net |

Chemical Reactivity and Transformation of 5 Fluoro 1h Indazole 6 Boronic Acid Pinacol Ester

Palladium-Catalyzed Cross-Coupling Reactions

The presence of the boronic acid pinacol (B44631) ester functionality at the 6-position of the 5-fluoro-1H-indazole core makes this compound an excellent substrate for palladium-catalyzed reactions, which facilitate the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Cross-Coupling for Carbon-Carbon Bond Formation

The Suzuki-Miyaura reaction is the most prominent application of 5-Fluoro-1H-indazole-6-boronic acid pinacol ester. This reaction involves the coupling of the organoboron compound with an organic halide or triflate, catalyzed by a palladium complex, to form a new single bond between two carbon atoms. The stability, ease of handling, and generally good reactivity of pinacol esters make them favored coupling partners. chemimpex.com

This compound readily couples with a variety of aryl and heteroaryl halides. This reaction is a cornerstone in the synthesis of biaryl compounds, a motif frequently found in pharmaceutical agents. The reaction typically proceeds in the presence of a palladium catalyst, such as Pd(dppf)Cl₂, and a base, like K₂CO₃ or Cs₂CO₃, in a suitable solvent system, often involving an organic solvent like dimethoxyethane (DME) or dioxane with water. nih.gov

A critical industrial application of this reaction is in the synthesis of kinase inhibitors. For instance, a key step in the preparation of certain therapeutic agents involves the coupling of an N-protected this compound with a substituted chloro- or bromo-pyridine derivative. The protection of the indazole nitrogen, often with a tetrahydropyran (B127337) (THP) or other suitable group, is common practice to prevent side reactions and improve solubility and reactivity.

| Boronic Ester | Aryl Halide | Catalyst | Base | Solvent | Conditions | Yield |

| N-THP-5-Fluoro-1H-indazole-6-boronic acid pinacol ester | Substituted 2-bromopyridine | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/Water | 80-100 °C | High |

| N-THP-5-Fluoro-1H-indazole-6-boronic acid pinacol ester | 2-Bromo-4-chloroquinoline | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/Water | Reflux | Good |

This table presents representative data compiled from typical Suzuki-Miyaura reactions involving similar indazole boronic esters. Specific yields can vary based on the exact substrates and precise reaction conditions. researchgate.net

While the reaction of indazole halides with vinyl boronate esters has been documented, the coupling of this compound with vinyl halides represents another viable route for carbon-carbon bond formation. nih.gov This transformation allows for the introduction of a vinyl group onto the indazole scaffold, creating a versatile synthetic handle for further functionalization, such as in Heck or Diels-Alder reactions. The conditions for such couplings are similar to those used for aryl halides, employing a palladium catalyst and a base. Microwave irradiation has been shown to expedite these types of reactions significantly. nih.gov

The utility of this compound in Suzuki-Miyaura couplings is broad, but not without limitations.

Scope:

Aryl and Heteroaryl Halides: The reaction is compatible with a wide range of aryl and heteroaryl chlorides, bromides, and iodides. Electron-deficient halides are often more reactive.

Functional Group Tolerance: The Suzuki-Miyaura reaction is renowned for its excellent functional group tolerance. Esters, amides, nitriles, and other common functional groups are typically well-tolerated.

Catalyst Choice: The choice of palladium catalyst and ligand is crucial. Catalysts like [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) are often effective for coupling heteroaryl partners. nih.gov

Limitations:

N-Protection: Unprotected indazoles can sometimes lead to lower yields or side reactions under basic conditions. Therefore, protection of the indazole N-H with groups like Boc, THP, or SEM is often necessary to ensure efficient coupling. researchgate.net

Protodeboronation: A common side reaction for heteroaryl boronic acids is protodeboronation, where the boronic ester group is cleaved and replaced by a hydrogen atom. This can be more pronounced with certain substrates, such as thiopheneboronic acids, and under specific basic conditions. nih.gov

Steric Hindrance: Highly substituted or sterically hindered aryl halides may react more slowly or require more forcing conditions and specialized, bulky phosphine (B1218219) ligands to achieve good yields.

Competing Reactions: In substrates with multiple halide atoms, selective coupling can be a challenge and may depend on the relative reactivity of the C-X bonds (I > Br > Cl).

Other Metal-Catalyzed Coupling Reactions (e.g., C-N bond formation via Chan-Evans-Lam amination with boronic esters)

While palladium is dominant in C-C bond formation, copper catalysts are employed for forming carbon-heteroatom bonds, such as in the Chan-Evans-Lam (CEL) amination. This reaction couples a boronic acid or ester with an amine to form a C-N bond. However, the use of aryl boronic acid pinacol esters in CEL reactions can be challenging, often leading to low yields, particularly when coupled with aryl amines.

This difficulty arises from several factors, including the inhibitory effect of the pinacol byproduct on the copper catalyst. To overcome these limitations, modified protocols have been developed. These may include using a mixed solvent system (e.g., MeCN/EtOH), the addition of molecular sieves to remove byproducts, and using stoichiometric amounts of the copper reagent, such as copper(II) acetate (B1210297). While these improved conditions have broadened the scope of the CEL reaction for boronic esters, specific applications using this compound are not widely reported in the literature, suggesting it remains a less common transformation for this substrate compared to the Suzuki-Miyaura reaction.

Other Synthetic Transformations

Beyond metal-catalyzed cross-coupling reactions, boronic esters can undergo other useful transformations.

Hydroxydeboronation: One notable reaction is the oxidation of the carbon-boron bond, known as hydroxydeboronation. Treatment of this compound with an oxidizing agent, such as hydrogen peroxide (H₂O₂) under basic conditions, can replace the boronic ester group with a hydroxyl group. This provides a straightforward synthetic route to 5-fluoro-1H-indazol-6-ol, a valuable intermediate for synthesizing other derivatives, such as ethers and esters, from the corresponding boronate. This transformation highlights the versatility of the boronic ester as a synthetic precursor to other functional groups. researchgate.net

Hydroxydeboronation Reactions

Hydroxydeboronation is a fundamental transformation of boronic acid derivatives, converting the C-B bond into a C-OH bond. This reaction provides a direct route to the corresponding phenol, in this case, 5-fluoro-1H-indazol-6-ol. The process typically involves an oxidative cleavage of the carbon-boron bond.

Commonly, this transformation is achieved using an oxidizing agent in a suitable solvent system. While specific documented examples for the hydroxydeboronation of this compound are not prevalent in readily available literature, the general mechanism for related arylboronic esters provides a reliable framework. The reaction is typically performed under basic conditions, which facilitate the formation of a more reactive boronate species. Subsequent treatment with an oxidant, such as hydrogen peroxide, leads to the formation of the desired hydroxyl group.

General Reaction Scheme:

Reaction of this compound with an oxidizing agent to yield 5-fluoro-1H-indazol-6-ol.

Detailed research on protected indazolylboronic esters has shown that the hydroxydeboronation can be carried out efficiently. For instance, the use of hydrogen peroxide in a mixture of THF and water is a common condition for this type of transformation. The reaction proceeds smoothly to afford the corresponding hydroxyindazole. The pinacol ester group is readily cleaved under these oxidative conditions.

| Reactant | Reagents | Solvent | Temperature | Product | Yield |

| Protected Indazolylboronic Acid Pinacolyl Ester | H₂O₂ | THF/H₂O | Room Temp. | Protected Hydroxyindazole | Good |

Table 1: Representative conditions for the hydroxydeboronation of protected indazolylboronic esters, which can be extrapolated to this compound.

Derivatization of the Indazole Core

The indazole core of this compound offers multiple sites for further functionalization, most notably at the nitrogen atoms of the pyrazole (B372694) ring. N-alkylation and N-arylation are common derivatization strategies that significantly influence the biological and physicochemical properties of the resulting molecules.

The regioselectivity of N-substitution (N1 versus N2) is a critical aspect of indazole chemistry and is influenced by factors such as the nature of the substituent on the indazole ring, the type of electrophile, the base, and the solvent used. Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer. chim.it

N-Alkylation:

The alkylation of the indazole nitrogen can be achieved using various alkylating agents in the presence of a base. Studies on the regioselective N-alkylation of the 1H-indazole scaffold have shown that the choice of base and solvent can direct the substitution to either the N1 or N2 position. For instance, the use of sodium hydride in tetrahydrofuran (B95107) often favors N1-alkylation. chim.it Conversely, different conditions might favor the formation of the N2-alkylated product. The electronic nature of substituents on the indazole ring also plays a crucial role in determining the regioselectivity.

N-Arylation:

N-arylation of indazoles is typically accomplished through copper- or palladium-catalyzed cross-coupling reactions. These methods allow for the introduction of a wide range of aryl and heteroaryl groups at the nitrogen positions of the indazole ring. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and controlling the regioselectivity of the arylation.

| Reaction Type | Reagents & Catalysts | General Observations |

| N-Alkylation | Alkyl halides, tosylates; Bases (e.g., NaH, K₂CO₃) | Regioselectivity (N1 vs. N2) is highly dependent on reaction conditions and substituents on the indazole ring. chim.it |

| N-Arylation | Aryl halides, boronic acids; Catalysts (e.g., CuI, Pd complexes) | Provides access to a diverse range of N-aryl indazole derivatives. |

Table 2: General strategies for the derivatization of the indazole core.

Functional Group Tolerance in Reactions

The utility of this compound as a building block in organic synthesis is significantly enhanced by its compatibility with a range of functional groups under various reaction conditions. This tolerance is particularly important in the context of Suzuki-Miyaura cross-coupling reactions, where the boronic acid pinacol ester functionality is designed to react selectively.

The indazole NH group is acidic and can participate in side reactions under certain basic conditions. Therefore, in some instances, protection of the indazole nitrogen with a suitable protecting group (e.g., Boc, SEM) may be necessary to achieve optimal yields and avoid complications in subsequent synthetic steps. However, many Suzuki-Miyaura couplings can be performed on the unprotected indazole.

The fluoro substituent at the 5-position is generally robust and does not interfere with most standard cross-coupling conditions. Its electron-withdrawing nature can, however, influence the reactivity of the indazole ring system.

The boronic acid pinacol ester itself is relatively stable but can be sensitive to strongly acidic or basic conditions, which can lead to hydrolysis or degradation. Nevertheless, it is compatible with a wide array of functional groups on the coupling partner in Suzuki-Miyaura reactions, including esters, ketones, nitriles, and other halogen atoms.

| Functional Group | Tolerance in Suzuki-Miyaura Coupling | Notes |

| Indazole NH | Moderate | Can be reactive under basic conditions; protection may be required. |

| Fluoro Group | High | Generally stable and non-reactive under typical coupling conditions. |

| Ester, Ketone, Nitrile | High | Generally well-tolerated on the coupling partner. |

| Other Halogens (Cl, Br, I) | Moderate to High | Can be tolerated, allowing for sequential cross-coupling reactions. |

Table 3: Functional group tolerance in reactions involving this compound.

Applications in Organic Synthesis

Building Block for Complex Heterocyclic Architectures

5-Fluoro-1H-indazole-6-boronic acid pinacol (B44631) ester serves as a cornerstone for the synthesis of elaborate heterocyclic structures, which are prevalent in pharmaceuticals and functional materials. The presence of the indazole nucleus, a bicyclic aromatic heterocycle, imparts specific conformational and electronic properties to the target molecules. The fluorine atom at the 5-position can significantly influence the physicochemical properties of the final compound, such as metabolic stability and binding affinity to biological targets, through the modulation of electronics and lipophilicity.

The pinacol ester of the boronic acid at the 6-position is a key reactive handle for carbon-carbon and carbon-heteroatom bond formation. This functional group is particularly amenable to palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the precise and efficient connection of the indazole core to a wide array of other molecular fragments, including aryl, heteroaryl, vinyl, and alkyl groups. The stability and ease of handling of the pinacol ester form, compared to the corresponding free boronic acid, make it a preferred reagent in many synthetic campaigns.

The strategic placement of the fluoro and boronic ester groups on the indazole ring allows for regioselective transformations, providing chemists with a powerful tool to construct complex polycyclic and multi-substituted heterocyclic systems with a high degree of control.

Synthesis of Indazole-Containing Scaffolds with Diverse Substitution Patterns

The versatility of 5-Fluoro-1H-indazole-6-boronic acid pinacol ester is prominently displayed in its application for creating indazole-containing scaffolds with a variety of substitution patterns. The Suzuki-Miyaura coupling reaction is a primary method for achieving this diversity. By coupling the boronic acid pinacol ester with a range of organic halides or triflates, a multitude of substituents can be introduced at the 6-position of the indazole ring.

For instance, coupling with different aryl halides can lead to the synthesis of a library of 6-aryl-5-fluoro-1H-indazoles. These structures are of significant interest in medicinal chemistry, as the biaryl motif is a common feature in many biologically active molecules. The reaction conditions for Suzuki-Miyaura couplings are generally mild and tolerant of a wide variety of functional groups, allowing for the incorporation of complex and sensitive moieties.

Below is an interactive data table showcasing representative examples of Suzuki-Miyaura cross-coupling reactions utilizing indazole boronic acid pinacol esters to generate diverse scaffolds.

| Indazole Boronic Ester Reactant | Coupling Partner (Ar-X) | Product |

| 1H-Indazole-5-boronic acid pinacol ester | 4-Bromotoluene | 5-(p-tolyl)-1H-indazole |

| 1-Methyl-1H-indazole-6-boronic acid pinacol ester | 1-Chloro-3-nitrobenzene | 1-Methyl-6-(3-nitrophenyl)-1H-indazole |

| 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-4-boronic acid pinacol ester | 2-Iodopyridine | 4-(Pyridin-2-yl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole |

Furthermore, the nitrogen atoms of the indazole ring can be functionalized, for example, through N-alkylation or N-arylation, to introduce additional points of diversity. This, combined with the variability at the 6-position, allows for the systematic exploration of the chemical space around the 5-fluoro-1H-indazole core.

Development of Novel Synthetic Pathways and Methodologies

The unique reactivity of this compound has also contributed to the development of new synthetic pathways and methodologies. Beyond the well-established Suzuki-Miyaura coupling, boronic acid esters can participate in a range of other transformations, including Chan-Lam coupling for the formation of C-N and C-O bonds, and additions to unsaturated systems.

Researchers are continually exploring new catalytic systems and reaction conditions to expand the utility of boronic acid esters. The presence of the fluorine atom in the substrate can sometimes necessitate the optimization of reaction parameters to achieve high yields and selectivity. These investigations not in turn lead to more efficient syntheses of target molecules but also broaden the general understanding of cross-coupling reactions involving fluorinated heterocycles.

Contributions to Libraries of Organic Compounds

In the realms of drug discovery and materials science, the generation of libraries of structurally related compounds is crucial for identifying new leads with desired properties. This compound is an ideal building block for combinatorial chemistry and parallel synthesis efforts. pharmaffiliates.com

Its ability to undergo reliable and high-yielding cross-coupling reactions makes it suitable for automated synthesis platforms. By reacting this versatile indazole derivative with a diverse set of coupling partners, large libraries of novel compounds can be rapidly assembled. These libraries can then be screened for biological activity against various therapeutic targets or evaluated for their material properties.

The fluorinated indazole core is a privileged scaffold in medicinal chemistry, meaning it is a structural motif that is frequently found in bioactive compounds. Therefore, libraries based on this compound are enriched with molecules that have a higher probability of exhibiting interesting biological profiles. The systematic variation of the substituent at the 6-position allows for the exploration of structure-activity relationships (SAR), providing valuable insights for the optimization of lead compounds.

Applications in Medicinal Chemistry Research As a Synthetic Intermediate

Scaffold for the Synthesis of Potential Biologically Active Molecules

The 5-fluoro-1H-indazole core is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can bind to multiple biological targets with high affinity. rsc.org This scaffold is particularly prominent in the development of protein kinase inhibitors, a major class of anticancer drugs. nih.govresearchgate.net The use of 5-Fluoro-1H-indazole-6-boronic acid pinacol (B44631) ester allows for the strategic introduction of diverse substituents at the 6-position of the indazole ring, a key modification point for tuning the potency and selectivity of the resulting inhibitor.

The fluorination of the aromatic ring, as seen in this compound, has been shown to increase the inhibitory potency and selectivity of resulting molecules. For instance, fluorinated indazoles have been developed as selective inhibitors of nitric oxide synthase (NOS) and Rho kinase (ROCK), with the position of the fluorine atom significantly influencing biological activity. nih.govrsc.org A 6-fluoroindazole derivative, for example, exhibited a potent ROCK1 inhibitory activity with an IC50 value of 14 nM and a dramatically increased oral bioavailability of 61%. rsc.org

Below is a table of representative biologically active molecules that feature the indazole scaffold, illustrating the types of targets that can be pursued using intermediates like 5-Fluoro-1H-indazole-6-boronic acid pinacol ester.

| Compound Name | Target(s) | Therapeutic Area |

| Axitinib | VEGFRs | Oncology |

| Pazopanib | VEGFRs, PDGFRs, c-Kit | Oncology |

| Niraparib | PARP-1, PARP-2 | Oncology |

| Entrectinib | ALK, ROS1, TRK | Oncology |

| Linifanib | VEGFRs, PDGFRs | Oncology |

This table showcases examples of approved drugs containing the indazole core, demonstrating the therapeutic relevance of this scaffold. nih.govnih.gov

Design and Construction of Indazole-Based Pharmacophores

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. The indazole ring system is a highly effective pharmacophore, particularly for ATP-competitive kinase inhibitors. nih.govnih.gov The N-H group of the indazole's pyrazole (B372694) ring can act as a hydrogen bond donor, often interacting with the "hinge" region of the kinase ATP-binding site, a critical interaction for potent inhibition. researchgate.net

The 5-fluoro substituent on the indazole ring of this compound plays a crucial role in refining the pharmacophoric properties. The incorporation of fluorine can lead to:

Enhanced Binding Affinity : The highly electronegative fluorine atom can form favorable non-covalent interactions, such as hydrogen bonds or dipole-dipole interactions, with amino acid residues in the target protein, thereby increasing binding affinity. mdpi.com

Improved Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can prolong the half-life of a drug molecule in the body. rsc.orgnih.gov

Increased Lipophilicity : Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its bioavailability. rsc.orgnih.gov

By using this building block, medicinal chemists can construct molecules where the 5-fluoro-indazole core serves as a potent, metabolically stable anchor, while the group installed at the 6-position via the boronic ester can be tailored to interact with other regions of the target's binding site to achieve high potency and selectivity. nih.gov

Enabling Fragment-Based Drug Discovery Research through Derivatization

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds in drug discovery. youtube.com It begins by screening small, low-molecular-weight molecules ("fragments") that bind weakly to a biological target. youtube.com Once a fragment hit is identified, it is chemically elaborated or "grown" into a more potent, drug-like molecule. youtube.com

This compound is an ideal starting point for FBDD campaigns. The core 5-fluoro-1H-indazole moiety itself constitutes a high-value fragment. nih.govnih.gov The boronic ester at the 6-position provides a versatile chemical handle, or "vector," for derivatization. mdpi.com Researchers can take the initial fragment hit and systematically perform Suzuki-Miyaura coupling reactions with a library of partners to explore the chemical space around the fragment's binding site. This "fragment growing" strategy allows for the rational design of more potent compounds by adding chemical functionalities that make additional favorable interactions with the target protein. youtube.comyoutube.com The indazole scaffold has been successfully used in FBDD approaches to develop potent inhibitors for targets such as AXL kinase and bacterial DNA ligase. nih.gov

Role in Generating Chemical Diversity for Target Exploration

The ultimate utility of a synthetic intermediate like this compound lies in its ability to generate extensive chemical diversity for exploring structure-activity relationships (SAR). The Suzuki-Miyaura coupling reaction is exceptionally robust and tolerant of a wide range of functional groups, allowing for the coupling of the indazole core with a vast array of commercially available aryl and heteroaryl halides. rsc.org

This capability enables the rapid and efficient synthesis of large libraries of analogues, each with a different substituent at the 6-position. By screening these libraries against a biological target, chemists can systematically map the SAR, identifying which substituents enhance activity, which diminish it, and which affect other properties like selectivity or solubility. This process is fundamental to optimizing a lead compound. For example, a research program might synthesize and test dozens of 6-aryl-5-fluoro-1H-indazoles to find the optimal aryl group for inhibiting a specific cancer-related kinase. nih.gov

The table below illustrates how chemical diversity can be generated from this single building block.

| Starting Material | Coupling Partner (Ar-X) | Resulting Compound Structure |

| This compound | Phenyl bromide | 5-Fluoro-6-phenyl-1H-indazole |

| This compound | 4-Chloropyridine | 5-Fluoro-6-(pyridin-4-yl)-1H-indazole |

| This compound | 2-Bromothiophene | 5-Fluoro-6-(thiophen-2-yl)-1H-indazole |

| This compound | 3-Bromo-N,N-dimethylaniline | N,N-Dimethyl-3-(5-fluoro-1H-indazol-6-yl)aniline |

This systematic approach to generating diversity is crucial for navigating the complexities of drug discovery and for the successful development of new medicines targeting a wide range of diseases. nih.govnih.gov

Advanced Research Topics and Methodological Innovations

Computational Studies and Mechanistic Insights into Reactivity

Computational chemistry provides powerful tools for understanding the intricate behavior of molecules like 5-Fluoro-1H-indazole-6-boronic acid pinacol (B44631) ester at an atomic level. Through theoretical modeling, researchers can elucidate reaction pathways and predict chemical properties, guiding the design of more efficient synthetic strategies.

The reactivity of aryl boronic esters is often explored through the lens of transition metal-catalyzed reactions, most notably the Suzuki-Miyaura cross-coupling. Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of these complex catalytic cycles. For a compound such as 5-Fluoro-1H-indazole-6-boronic acid pinacol ester, theoretical studies would focus on the key steps of the Suzuki-Miyaura reaction: oxidative addition, transmetalation, and reductive elimination.

Structural, kinetic, and computational investigations have shown that boronic esters can undergo transmetalation directly without prior hydrolysis. The steric hindrance of the pinacol ester group can, however, influence the rate of this step. DFT calculations can model the transition state of the transmetalation step, revealing how the electronic properties of the indazole ring and the fluorine substituent affect the energy barrier of this process. Theoretical studies on the formation of related indazole derivatives have demonstrated the utility of DFT in understanding reaction energetics and the influence of substituents and solvents. Such models can clarify the role of pre-transmetalation intermediates, where a Pd-O-B linkage may form, and explain how the rate of aryl group transfer from boron to palladium is affected by the electronic nature of the ester group.

Table 1: Computational Methods in Reaction Mechanism Elucidation

| Computational Method | Application in Studying Boronic Ester Reactivity | Key Insights Gained |

|---|---|---|

| Density Functional Theory (DFT) | Calculating transition state energies and reaction pathways for cross-coupling reactions. | Elucidation of rate-determining steps (e.g., transmetalation), understanding substituent effects on reaction barriers. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling large systems, including explicit solvent molecules and complex ligands on the metal catalyst. | Insight into solvent effects on reaction kinetics and the role of ligand architecture in catalytic efficiency. |

| Natural Bond Orbital (NBO) Analysis | Analyzing charge distribution and orbital interactions within the molecule and reaction intermediates. | Understanding the electronic influence of the fluorine atom and indazole ring on the boron center's reactivity. |

Computational models are not only used to explain observed phenomena but also to predict the reactivity and selectivity of new compounds. For this compound, predictive modeling can forecast its behavior in various chemical transformations. The electron-withdrawing nature of the fluorine atom is expected to influence the acidity of the B-OH group in the corresponding boronic acid and the stability of the boronate complex formed during catalysis.

Kinetic experiments on related systems have shown that both electron-deficient and electron-rich boronic esters can lead to increased rates of transmetalation compared to the parent boronic acid, highlighting a complex interplay of factors. Computational studies can dissect these factors, separating steric effects from electronic effects. For instance, models can predict the regioselectivity of reactions on the indazole core and anticipate potential side reactions, such as protodeboronation, by calculating the activation energies of competing pathways. This predictive power is invaluable for optimizing reaction conditions to favor the desired product, thereby saving time and resources in experimental work.

Green Chemistry Approaches in Synthesis and Applications

The principles of green chemistry are increasingly guiding the development of synthetic routes for valuable chemical intermediates. The focus is on creating processes that are more efficient, produce less waste, and use less hazardous substances.

The choice of solvent is a critical aspect of green chemistry. Traditional syntheses of boronic esters often rely on volatile and potentially toxic organic solvents. Research into greener alternatives is ongoing, with a focus on recyclable and environmentally benign media. For the synthesis of fluorinated indazole boronic esters, optimization would involve screening solvents that are not only effective for the reaction but also have a better environmental profile.

Palladium nanoparticles generated in polyethylene (B3416737) glycol (PEG), for example, have been used to catalyze the borylation of aryl halides to afford aryl boronates in high yield. Such methods could be adapted for the synthesis of the target compound. The use of PEG or water as a reaction medium aligns with green chemistry principles by reducing reliance on hazardous volatile organic compounds (VOCs). Optimization involves studying the effect of the solvent on reaction rate, yield, and product purity to find a balance between efficiency and sustainability.

Table 2: Green Solvents for Boronic Ester Synthesis

| Green Solvent | Key Advantages | Potential Application |

|---|---|---|

| Water | Non-toxic, non-flammable, inexpensive. | Suzuki-Miyaura couplings and other palladium-catalyzed reactions. |

| Polyethylene Glycol (PEG) | Recyclable, low toxicity, thermally stable. | Catalyst immobilization and reactions requiring higher temperatures. |

| **Supercritical Fluids (e.g., scCO₂) ** | Tunable properties, easy removal post-reaction, non-toxic. | Extraction and as a medium for catalytic reactions to minimize liquid waste. |

| Ionic Liquids | Low vapor pressure, recyclable, tunable properties. | Can act as both solvent and catalyst promoter in borylation reactions. |

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. High atom economy is achieved in reactions like additions and rearrangements, while substitutions and eliminations are inherently less economical.

The synthesis of aryl boronic esters can be approached through various methods, some with better atom economy than others. For instance, the direct C-H borylation of an aromatic ring is a highly atom-economical method, as it avoids the use of pre-functionalized starting materials like aryl halides. This approach, catalyzed by transition metals such as iridium or rhodium, directly converts a C-H bond to a C-B bond, with H₂ as the only byproduct. Applying this strategy to a 5-fluoro-1H-indazole precursor would represent a significant green advancement over traditional methods that involve halogenation followed by a Miyaura borylation, which generates stoichiometric inorganic salts as waste. Maximizing the efficiency of transformations ensures that valuable starting materials are converted into the product with minimal generation of byproducts.

Flow Chemistry Applications in Indazole Boronic Ester Synthesis

Flow chemistry, or continuous flow synthesis, has emerged as a powerful technology that offers significant advantages over traditional batch processing, including enhanced safety, scalability, and reaction control. This methodology is particularly well-suited for the synthesis of complex molecules like indazole boronic esters.

The synthesis of arylboronic acids and their esters can be achieved using flow chemistry, for example, through bromine-lithium exchange reactions where highly reactive organolithium intermediates are generated and immediately quenched. This rapid processing minimizes side reactions that are common in batch synthesis. An integrated flow microreactor system can enable the preparation of boronic esters bearing sensitive functional groups.

For the synthesis of this compound, a flow process could involve pumping a solution of a protected 6-halo-5-fluoro-1H-indazole through a cooled microreactor where it mixes with an organolithium reagent. The resulting lithiated indazole would then immediately flow into a second reactor to be quenched with a boron source, such as triisopropyl borate (B1201080) or isopropoxy pinacol borane. The precise control over temperature, pressure, and residence time in a flow reactor allows for optimization that can lead to higher yields, improved purity, and a safer process, especially when handling unstable intermediates. The application of flow chemistry has been shown to be particularly important in addressing the limitations of traditional methods for synthesizing indazoles, enabling more efficient and scalable processes.

Table 3: Comparison of Batch vs. Flow Synthesis for Indazole Boronic Esters

| Feature | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Heat Transfer | Limited by surface area-to-volume ratio; potential for hot spots. | Excellent heat transfer due to high surface area-to-volume ratio. |

| Mass Transfer | Can be limited by stirring efficiency. | Efficient mixing through static mixers or channel design. |

| Safety | Larger volumes of hazardous reagents and intermediates are present at one time. | Small reaction volumes at any given time significantly improve safety. |

| Scalability | Often requires re-optimization of conditions for scale-up. | Scalability is achieved by running the process for a longer duration ("scaling out"). |

| Process Control | Less precise control over reaction parameters. | Precise control over temperature, pressure, and residence time. |

Analytical Methodologies for Characterization in Research Settings

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR)

Spectroscopic methods are indispensable for elucidating the molecular structure of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the chemical environment of atoms and the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For 5-Fluoro-1H-indazole-6-boronic acid pinacol (B44631) ester, ¹H NMR, ¹³C NMR, ¹⁹F NMR, and ¹¹B NMR would be employed.

¹H NMR spectroscopy would reveal the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum would be expected to show signals for the aromatic protons on the indazole ring, the N-H proton, and the methyl protons of the pinacol group. The coupling between adjacent protons would provide information on their relative positions.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in 5-Fluoro-1H-indazole-6-boronic acid pinacol ester would give a distinct signal. The chemical shifts would be indicative of the electronic environment of each carbon atom. The carbon attached to the boron atom often shows a characteristically broad signal due to quadrupolar relaxation.

¹⁹F NMR is a crucial technique for fluorine-containing compounds. It would show a signal corresponding to the fluorine atom on the indazole ring, and its coupling with neighboring protons would further confirm the substitution pattern.

¹¹B NMR spectroscopy is used to characterize boron-containing compounds. A signal in the typical range for tetracoordinate boron in a pinacol ester would be expected, confirming the presence of the boronic acid pinacol ester group.

Illustrative ¹H NMR Data for a Substituted Indazole Boronic Acid Pinacol Ester

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 13.10 | br s | 1H | N-H |

| 8.15 | s | 1H | Ar-H |

| 7.70 | d | 1H | Ar-H |

| 7.50 | d | 1H | Ar-H |

| 1.35 | s | 12H | -C(CH₃)₂ |

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for:

N-H stretching: A broad band in the region of 3200-3400 cm⁻¹.

C-H stretching: Bands for aromatic and aliphatic C-H bonds around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

C=C and C=N stretching: Aromatic ring vibrations in the 1600-1450 cm⁻¹ region.

B-O stretching: A strong band typically observed around 1350-1300 cm⁻¹.

C-F stretching: A strong absorption band in the 1100-1000 cm⁻¹ region.

Illustrative IR Absorption Bands for a Substituted Indazole Boronic Acid Pinacol Ester

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 | Medium, Broad | N-H Stretch |

| 2980 | Medium | Aliphatic C-H Stretch |

| 1620 | Medium | C=C Aromatic Stretch |

| 1360 | Strong | B-O Stretch |

| 1145 | Strong | C-O Stretch |

| 1050 | Strong | C-F Stretch |

Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, GC, TLC)

Chromatographic techniques are essential for separating mixtures and assessing the purity of a compound. The choice of method depends on the volatility and stability of the analyte.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purity assessment of non-volatile and thermally labile compounds like boronic acid pinacol esters. However, the analysis of these compounds by reversed-phase HPLC can be challenging due to their susceptibility to hydrolysis, which leads to the formation of the corresponding boronic acid. rsc.orgresearchgate.net To minimize on-column degradation, specific strategies are often employed, such as the use of aprotic diluents, low-silanol activity stationary phases (e.g., C18 columns with end-capping), and carefully controlled mobile phase pH. researchgate.netchemicalbook.com

Gas Chromatography (GC) is generally not suitable for the direct analysis of boronic acid pinacol esters due to their low volatility and thermal instability. The corresponding boronic acids are also non-volatile, making GC analysis impractical without derivatization. nih.gov

Thin-Layer Chromatography (TLC) is a simple and rapid technique used to monitor reaction progress and for preliminary purity checks. A suitable solvent system (eluent) is chosen to achieve good separation between the desired product and any impurities or starting materials on a silica (B1680970) gel plate. Visualization can be achieved under UV light or by using a staining agent.

Illustrative HPLC Method Parameters for Boronic Acid Pinacol Esters

| Parameter | Condition |

| Column | C18, 250 x 4.6 mm, 5 µm |

| Mobile Phase | A: Acetonitrile, B: Water |

| Gradient | 20% A to 80% A over 20 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can also provide structural information through fragmentation analysis. For this compound, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be employed to obtain the molecular ion peak.

High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. Fragmentation patterns observed in the mass spectrum can help to further confirm the structure by identifying characteristic fragments of the indazole core and the pinacol boronate group.

Illustrative Mass Spectrometry Data

| m/z (Calculated) | m/z (Found) | Ion Species |

| 277.1290 | 277.1295 | [M+H]⁺ |

| 299.1110 | 299.1114 | [M+Na]⁺ |

Future Research Directions and Perspectives

Exploration of Novel Catalytic Systems for Transformations

The boronic acid pinacol (B44631) ester functionality is a cornerstone for transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. Future research will likely focus on moving beyond standard palladium catalysis to explore more efficient, sustainable, and novel catalytic systems to transform 5-Fluoro-1H-indazole-6-boronic acid pinacol ester.

New frontiers include the use of copper-catalyzed systems, which offer a cost-effective and abundant alternative to palladium. acrospharmatech.comlms-lab.de Research into copper-catalyzed stereospecific cross-couplings of boronic esters could open pathways to enantiomerically enriched indazole derivatives. acrospharmatech.com Furthermore, the development of visible-light photoredox catalysis presents a powerful, mild, and sustainable approach. This method allows for the generation of radical intermediates under ambient conditions, potentially enabling transformations that are challenging with traditional thermal methods. The activation of boronic esters through photoredox catalysis could expand the range of accessible carbon-carbon and carbon-heteroatom bond formations.

Illustrative research could explore various catalytic systems for coupling reactions. The table below presents hypothetical data based on findings for analogous indazole boronic esters to showcase potential avenues of investigation. pharmaffiliates.com

| Catalyst System | Coupling Partner | Reaction Conditions | Potential Yield (%) | Key Advantage |

|---|---|---|---|---|

| Pd(dppf)Cl₂ | N-Boc-2-pyrroleboronic acid | K₂CO₃, DME, 80 °C | 85-95 | High efficiency for heteroaryl coupling. pharmaffiliates.com |

| Cu(OAc)₂ | Aryl Amine (Chan-Lam coupling) | O₂, Pyridine, RT | 70-85 | Mild conditions, cost-effective metal. |

| Ir(ppy)₃ / NiCl₂(dme) | Alkyl Halide | Visible Light, Base, RT | 65-80 | Access to C(sp²)-C(sp³) bonds under mild conditions. |

| Rh(III) Catalyst | Aldehyde (via C-H activation) | AcOH, Dioxane, 100 °C | 70-90 | Direct functionalization without pre-activated partners. chemimpex.com |

Expanding the Scope of Derivatization and Functionalization

Beyond the transformations of the boronic ester group, significant opportunities lie in the derivatization and functionalization of the indazole core itself. The presence of the fluorine atom can influence the reactivity and regioselectivity of these reactions.

A key area for future exploration is the direct C-H functionalization of the indazole ring. researchgate.netnih.gov Transition-metal catalyzed C-H activation strategies, using rhodium, palladium, or cobalt catalysts, could enable the direct introduction of aryl, alkyl, or other functional groups at specific positions (e.g., C-3, C-4, or C-7) without the need for pre-functionalized starting materials. chemimpex.comresearchgate.netboronmolecular.com This approach is highly atom-economical and allows for the rapid generation of diverse compound libraries. biosynth.com Research into halogenation reactions, particularly direct fluorination, could yield poly-fluorinated indazoles with unique electronic properties. boronmolecular.com Furthermore, stereospecific transformations of the boronic ester can lead to new C-C, C-O, and C-N bonds at stereogenic centers, which is of considerable interest in synthesis.

Integration into Automated Synthesis Platforms

The increasing demand for large libraries of complex molecules for drug discovery and materials screening necessitates the integration of versatile building blocks like this compound into automated synthesis platforms.

Flow chemistry offers enhanced safety, reproducibility, and scalability for the synthesis of heterocyclic compounds, including indazoles. Future work could focus on developing continuous-flow protocols for the synthesis and subsequent derivatization of the title compound, enabling on-demand production of multigram quantities. High-throughput screening (HTS) campaigns, which allow for the rapid testing of numerous reaction conditions or the biological activity of derivatives, are another promising avenue. The indazole scaffold is prevalent in many kinase inhibitors, and automated platforms could accelerate the discovery of new potent and selective inhibitors by rapidly generating and screening libraries of derivatives.

Development of Advanced Materials Utilizing Indazole Boronates

The unique electronic properties conferred by the fluorinated indazole core and the synthetic versatility of the boronate group make this compound a promising candidate for the development of advanced functional materials.

In the field of organic electronics, fluorinated organic materials are known to exhibit lower HOMO and LUMO energy levels, which can facilitate electron injection and improve resistance to oxidative degradation. This makes this compound an attractive building block for the synthesis of novel materials for Organic Light-Emitting Diodes (OLEDs), particularly as hosts or emitters for blue light. The boronate ester allows for its incorporation into larger π-conjugated systems through Suzuki coupling. Additionally, indazole-containing polymers could be explored for applications in sensors or as functional nanoporous materials. The boronate ester can act as a reversible junction in block copolymers, allowing for the creation of stimuli-responsive materials.

Q & A

Q. What role does the pinacol ester play in enhancing diastereoselectivity in catalytic asymmetric synthesis?

- Methodological Answer : The pinacol group’s steric bulk directs face-selective coordination of the boronic ester to chiral catalysts (e.g., Rh or Cu complexes). For α-substituted allylboronic esters, pre-treatment with nBuLi and TFAA generates borinic esters, which undergo allylboration with high E-selectivity (dr >20:1). This strategy is critical for synthesizing tetrasubstituted homoallylic alcohols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.